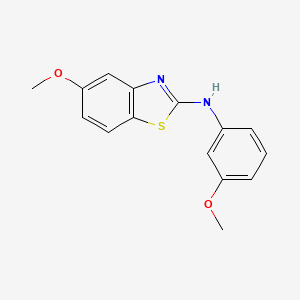

5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-18-11-5-3-4-10(8-11)16-15-17-13-9-12(19-2)6-7-14(13)20-15/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNERGWIUUXSAFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine typically involves the condensation of 5-methoxy-2-aminobenzothiazole with 3-methoxybenzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Research has explored its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane of microbial pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzothiazol-2-Amine Derivatives

Table 1: Key Structural and Functional Comparisons

Key Comparative Analysis

Substituent Effects on Electronic Properties :

- Methoxy groups (electron-donating) in the target compound and its pyridinyl analog () may enhance resonance stabilization compared to ethoxy () or ethyl () substituents.

- The thiazole derivative () lacks the fused benzene ring of benzothiazole, reducing aromatic conjugation and altering electronic behavior.

Solubility and Reactivity: The 3-methoxyphenyl group in the target compound likely improves aqueous solubility relative to the ethylphenyl analog (), which has higher hydrophobicity.

Biological Relevance: While the target compound lacks direct bioactivity data, analogs like the 6-ethoxy derivative () are intermediates in synthesizing antiproliferative agents.

Synthetic Accessibility: The target compound and its analogs are synthesized via nucleophilic substitution or condensation reactions. For example, the 6-ethoxy derivative () was prepared using 2-aminobenzothiazole and ethylating agents, whereas the pyridinylmethyl analog () likely involves reductive amination.

Biological Activity

5-Methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine is a compound belonging to the class of benzothiazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Biological Activity

5-Methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine has demonstrated a range of biological activities, notably:

- Antimicrobial Properties : Studies have indicated that the compound possesses antimicrobial activity against various bacterial strains.

- Antifungal Activity : It has also shown effectiveness against certain fungal pathogens.

- Anticancer Properties : The compound exhibits cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent .

The mechanism by which 5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets and biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects .

- Receptor Modulation : It potentially modulates receptor activity, influencing various signaling pathways that affect cell survival and apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine. For instance:

- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxicity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The compound exhibited IC50 values in the micromolar range, indicating strong antiproliferative effects .

Antimicrobial and Antifungal Activity

The compound has also been evaluated for its antimicrobial and antifungal properties:

- Bacterial Strains : Effective against common pathogens such as E. coli and Staphylococcus aureus.

- Fungal Strains : Demonstrated inhibitory effects on Candida albicans and other fungal pathogens .

Case Studies

-

Case Study on Anticancer Activity :

A study conducted by Hofer et al. (2017) reported that derivatives of benzothiazole, including 5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine, showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin. The study utilized flow cytometry to confirm that these compounds induced apoptosis in cancer cells through activation of the p53 pathway . -

Antimicrobial Efficacy :

Another study investigated the antimicrobial efficacy of various benzothiazole derivatives against clinical isolates. The results indicated that 5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine had significant activity against resistant strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.